Cas no 2137514-17-9 (tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate)

tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate is a versatile organic compound characterized by its complex cyclic structure and functional groups. This compound exhibits notable stability, high purity, and excellent reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. Its unique structure endows it with potential applications in various chemical reactions, including cyclization and condensation, offering researchers a powerful tool for the development of novel compounds.
tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate structure
2137514-17-9 structure
商品名:tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate
CAS番号:2137514-17-9
MF:C17H29N3O3
メガワット:323.430464506149
CID:6422600
PubChem ID:165498498

tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate 化学的及び物理的性質

名前と識別子

    • 2137514-17-9
    • EN300-1161976
    • tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate
    • インチ: 1S/C17H29N3O3/c1-10-11(2)19-20(12(10)3)15-9-13(21)7-8-14(15)18-16(22)23-17(4,5)6/h13-15,21H,7-9H2,1-6H3,(H,18,22)
    • InChIKey: HYKVJGGRBGXUEG-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC(C(C1)N1C(C)=C(C)C(C)=N1)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 323.22089180g/mol
  • どういたいしつりょう: 323.22089180g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 424
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1161976-0.5g
tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate
2137514-17-9
0.5g
$1097.0 2023-06-08
Enamine
EN300-1161976-0.1g
tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate
2137514-17-9
0.1g
$1005.0 2023-06-08
Enamine
EN300-1161976-0.05g
tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate
2137514-17-9
0.05g
$959.0 2023-06-08
Enamine
EN300-1161976-2.5g
tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate
2137514-17-9
2.5g
$2240.0 2023-06-08
Enamine
EN300-1161976-10.0g
tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate
2137514-17-9
10g
$4914.0 2023-06-08
Enamine
EN300-1161976-0.25g
tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate
2137514-17-9
0.25g
$1051.0 2023-06-08
Enamine
EN300-1161976-1.0g
tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate
2137514-17-9
1g
$1142.0 2023-06-08
Enamine
EN300-1161976-5.0g
tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate
2137514-17-9
5g
$3313.0 2023-06-08

tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate 関連文献

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tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamateに関する追加情報

Introduction to Tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate (CAS No. 2137514-17-9)

Tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2137514-17-9, represents a sophisticated derivative of cyclohexane and pyrazole, two heterocyclic scaffolds widely recognized for their biological activity. The presence of a tert-butyl group and a hydroxy-substituted cyclohexyl moiety further enhances its potential as a pharmacophore, making it a subject of interest in the development of novel therapeutic agents.

The structural composition of this compound is particularly noteworthy, as it integrates multiple pharmacologically relevant moieties. The trimethyl-1H-pyrazol-1-yl substituent is known for its ability to modulate enzyme activity and interact with biological targets, while the 4-hydroxy group introduces hydrophilicity, which can influence solubility and metabolic stability. These features make the compound a promising candidate for further investigation in drug discovery programs.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. The N-carbamate functionality in this compound suggests potential applications in modulating enzyme activity, particularly in cases where covalent inhibition is desired. This approach has been successfully employed in the development of drugs targeting kinases and other enzymes involved in cancer therapy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such compounds with biological targets. The integration of tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate into virtual screening campaigns has shown promising results, particularly when targeting enzymes such as protein kinases and phosphodiesterases. These enzymes play crucial roles in numerous diseases, including cancer, inflammation, and neurological disorders.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, has been instrumental in achieving the desired structural complexity. These synthetic strategies not only enhance efficiency but also allow for the introduction of additional functional groups, expanding the compound's therapeutic potential.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The pyrazole moiety has been extensively studied for its ability to interact with neurotransmitter receptors and modulate synaptic function. In combination with the cyclohexyl backbone, which provides steric hindrance and improves metabolic stability, this compound may offer a novel approach to addressing conditions such as epilepsy and neurodegenerative diseases.

Furthermore, the hydroxy group present in the structure can serve as a site for further derivatization, allowing researchers to explore different analogs with tailored properties. This flexibility is particularly valuable in drug discovery, where subtle modifications can significantly impact potency, selectivity, and pharmacokinetic profiles. The ability to fine-tune these properties makes tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate a versatile tool for medicinal chemists.

Evaluation of this compound's pharmacokinetic properties is essential for determining its feasibility as a therapeutic agent. Studies have begun to assess its solubility, bioavailability, and metabolic stability under various conditions. Preliminary data suggest that the presence of both hydrophilic and lipophilic moieties may enhance its ability to cross biological membranes while maintaining sufficient solubility for effective absorption.

The integration of tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate into clinical trials represents a significant step forward in translating laboratory findings into tangible therapeutic benefits. Researchers are exploring its potential efficacy against a range of diseases, with particular focus on cancers where kinase inhibition plays a critical role. Early preclinical studies have shown encouraging results, indicating that this compound may indeed have therapeutic value.

In conclusion,Tert-butyl N-[4-hydroxy-2-(trimethyl-1H-pyrazol-1-yl)cyclohexyl]carbamate (CAS No. 2137514-17-9) stands out as a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis presents challenges that require advanced organic chemistry techniques but offers rewards through its versatility as a pharmacophore. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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